2,3,5,6-Tetrahydro-5-(2-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
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Overview
Description
5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydroimidazoisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-chlorobenzylamine with a suitable isoquinoline precursor under acidic conditions. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as the use of water as a solvent and catalyst-free reactions, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antimalarial and anticancer properties.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in the development of pharmaceuticals.
Uniqueness
5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific structural features, such as the presence of a chlorophenyl group and a tetrahydroimidazoisoquinoline core. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and drug development .
Properties
CAS No. |
56882-50-9 |
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Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C17H15ClN2O/c18-15-8-4-3-7-14(15)17(21)11-12-5-1-2-6-13(12)16-19-9-10-20(16)17/h1-8,21H,9-11H2 |
InChI Key |
UHCJZTKRADXJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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